molecular formula C11H14BrNO B311957 N-(2-bromophenyl)pentanamide

N-(2-bromophenyl)pentanamide

Cat. No.: B311957
M. Wt: 256.14 g/mol
InChI Key: YPYNHQWNDIGURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide backbone substituted with a 2-bromophenyl group. Bromine's electronegativity and steric bulk at the ortho position may influence solubility, target binding, and metabolic stability compared to para-substituted derivatives .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(2-bromophenyl)pentanamide

InChI

InChI=1S/C11H14BrNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

YPYNHQWNDIGURE-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1Br

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility TPSA (Ų) Key Substituents
N-(4-Methoxyphenyl)pentanamide 223.28 2.41 Moderate 46.1 4-OCH₃
N-(2-Bromophenyl)pentanamide* 270.15 ~3.1 (est.) Low (predicted) 46.1 2-Br [Inferred]
N4-Valeroylsulfathiazole 355.44 2.98 Low 112 Sulfathiazole moiety
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 485.62 4.2 (est.) Low 86.3 Piperazine, thiophenyl

Notes:

  • The ortho-substitution may sterically hinder target interactions .
  • Sulfonamide derivatives (e.g., N4-Valeroylsulfathiazole) have higher molecular weights and TPSA values, limiting blood-brain barrier (BBB) penetration but enhancing sulfonamide-specific target binding .

Pharmacological Activity

Compound Primary Activity Mechanism (If Known) Efficacy (Concentration/Time) Cytotoxicity (Cell Lines)
N-(4-Methoxyphenyl)pentanamide Anthelmintic Likely microtubule disruption (albendazole analog) 50 mM, 72 h (100% larval death) Low (Vero, HaCaT)
This compound* Not reported Unknown N/A N/A
N4-Valeroylsulfathiazole Antitubercular Sulfonamide-mediated enzyme inhibition Not quantified Not tested
7d (Piperazine-thiophenyl) Dopamine D3 ligand Receptor modulation IC₅₀ ~50 nM Not reported

Notes:

  • N4MP demonstrates time- and concentration-dependent anthelmintic activity against Toxocara canis, with 100% larval mortality at 50 mM after 72 h. Its cytotoxicity is significantly lower than albendazole (30–50% cell viability reduction for albendazole vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.